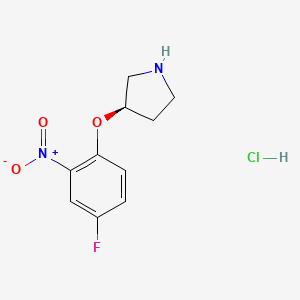

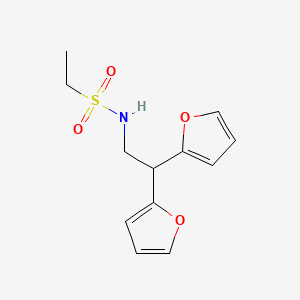

(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of this compound. For instance, the synthesis of fluorinated heterocyclic compounds is a common theme, as these compounds often exhibit significant biological activity and are useful in medical imaging .

Synthesis Analysis

The synthesis of related fluorinated compounds typically involves the introduction of fluorine atoms into the molecular structure, often through nucleophilic aromatic substitution reactions. For example, paper describes the synthesis of a fluorinated pyridine derivative by substituting a nitro group with fluorine-18. This process involves heating in DMSO and can be facilitated by microwave activation. Similarly, the synthesis of pyrrolidine derivatives, as mentioned in paper , involves multi-component reactions that could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of fluorinated heterocyclic compounds is crucial for their biological activity. The papers provided do not directly analyze the molecular structure of "(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride," but they do discuss the importance of structural determination using techniques such as NMR and mass spectrometry . These techniques would be essential for confirming the structure of the synthesized compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include palladium-catalyzed cyanation/reduction sequences and regioselective chlorination, as described in paper . These reactions are important for introducing specific functional groups into the molecule, which could be relevant for the synthesis of "(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated heterocyclic compounds are influenced by the presence of fluorine atoms, which can affect the compound's reactivity, stability, and biological activity. While the papers do not provide specific data on the physical and chemical properties of "(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride," they do highlight the importance of these properties in the development of pharmaceuticals and imaging agents .

Applications De Recherche Scientifique

Pyrrolidine Derivatives in Medicine and Industry

- Pyrrolidines, including compounds like (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride, are significant in both medicine and industry. They exhibit biological effects and are used in medications, dyes, and agrochemical substances. The study of their chemistry is crucial for advancements in these fields (Żmigrodzka et al., 2022).

Neurotoxicity Studies

- Although the paper primarily discusses α-Pyrrolidinononanophenone (α-PNP) derivatives, it sheds light on the potential neurotoxicity mechanisms of similar pyrrolidine compounds. The study highlights how the presence of certain groups, like 4′-fluoro, in the pyrrolidine ring can influence the production of reactive oxygen species and reactive nitrogen species, leading to neuronal cell apoptosis (Morikawa et al., 2020).

Synthesis and Application in Organic Chemistry

- The synthesis of pyrrolidines like (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride in flow, compared to batch methods, reveals an efficient, scalable approach. This method is relevant for manufacturing scales, especially in the development of amines without relying on fossil fuels and ammonia (Pilkington et al., 2021).

Molecular Docking and Kinase Inhibition Studies

- Docking studies of compounds structurally related to (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride, specifically focusing on their interactions with c-Met kinase, provide insights into their potential as kinase inhibitors. These studies are crucial in understanding the molecular interactions and potential therapeutic applications of similar compounds (Caballero et al., 2011).

Fluoro-hydroxyprolines in Biological Chemistry

- The synthesis and study of fluoro-hydroxyprolines, which share structural similarities with (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride, underscore their importance in medicinal and biological chemistry. Their application in targeted protein degradation highlights the versatility of such compounds in drug discovery (Testa et al., 2018).

Hydrogen-Bond Basicity Studies

- The hydrogen-bond basicity of secondary amines, including pyrrolidine derivatives, has been studied, providing valuable data for understanding their chemical properties and interactions. This research is pertinent in the context of designing new molecules and understanding their behavior in different environments (Graton et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

(3R)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEMWCHXMBORGT-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether](/img/structure/B3004500.png)

![Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004502.png)

![4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3004507.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B3004515.png)

![2-[(6-Chloroquinazolin-4-yl)(methyl)amino]cyclopentan-1-ol](/img/structure/B3004516.png)

![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B3004517.png)

![2'-(tert-Butoxycarbonyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid](/img/structure/B3004519.png)

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3004520.png)

![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride](/img/structure/B3004523.png)